12alpha-Hydroxygrandiflorenic acid
CAS No.:
Cat. No.: VC1896078
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28O3 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23) |
| Standard InChI Key | YKLRBAUBANVECM-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
Introduction
Chemical Identity and Structure
12alpha-Hydroxygrandiflorenic acid represents a hydroxylated derivative of grandiflorenic acid, with the hydroxyl group positioned at the C-12 position with alpha orientation. The compound possesses a complex tetracyclic structure characteristic of kaurane diterpenoids with specific stereochemistry and functional groups that contribute to its biological activities.
Basic Identification Parameters
The compound is precisely identified through several chemical parameters that enable its unambiguous recognition within scientific literature and chemical databases.
Table 1: Chemical Identification Parameters of 12alpha-Hydroxygrandiflorenic Acid
| Parameter | Value |
|---|---|
| CAS Number | 63768-17-2 |
| IUPAC Name | (1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.44 g/mol |
| Canonical SMILES | CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
| InChIKey | YKLRBAUBANVECM-SUIOEDAWSA-N |
The compound is officially recognized by its systematic IUPAC name, which precisely defines its complex tetracyclic structure with specific stereochemistry at multiple carbon centers . This enables scientists to unambiguously identify the molecule across different research contexts and databases.
Structural Characteristics and Classification
12alpha-Hydroxygrandiflorenic acid belongs to the kaurane diterpenoid family, a group of natural compounds characterized by a tetracyclic skeleton. The defining structural features include:
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A tetracyclic carbon skeleton with fused ring systems
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A hydroxyl group at the C-12 position with alpha stereochemistry
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A carboxylic acid group at C-18 (or position 5 according to the systematic numbering)
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A double bond at positions 9(11) in the ring system
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An exomethylene group at C-16
This compound is structurally related to grandiflorenic acid, differing by the presence of the hydroxyl group at the C-12 position . The structural characteristics, particularly the hydroxyl group's presence and orientation, contribute significantly to the compound's physical properties, solubility profile, and biological activities.
Physical and Chemical Properties
12alpha-Hydroxygrandiflorenic acid possesses specific physicochemical properties that influence its behavior in biological systems and its potential applications in research and development.
Physical Properties
The compound exists as a powder under standard conditions and exhibits specific physical characteristics that determine its handling and storage requirements.
Table 2: Physical Properties of 12alpha-Hydroxygrandiflorenic Acid
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Powder | Experimental |
| Purity | ≥98% | Analytical measurement |
| Density | 1.19±0.1 g/cm³ | Predicted |
| Boiling Point | 495.2±45.0 °C | Predicted |
| Storage Condition | 2-8°C | Recommended |
The high boiling point suggests strong intermolecular forces, likely due to the presence of both the carboxylic acid group and the hydroxyl group, which can participate in hydrogen bonding . These properties influence the compound's stability and solubility in various solvents.
Chemical Properties
The chemical behavior of 12alpha-Hydroxygrandiflorenic acid is largely determined by its functional groups and their spatial arrangement in the molecule.
Table 3: Chemical Properties of 12alpha-Hydroxygrandiflorenic Acid
The compound's acidic character comes from the carboxylic acid group, with a predicted pKa of approximately 4.65 . This value indicates the pH at which the compound is half dissociated in solution, providing important information for formulation and biological activity predictions. The presence of both hydrophilic functional groups (hydroxyl and carboxyl) and a hydrophobic tetracyclic skeleton gives the compound amphiphilic properties, which may influence its membrane permeability and protein binding capabilities.
Natural Sources and Occurrence
12alpha-Hydroxygrandiflorenic acid has been identified and isolated from specific plant species, with particularly notable occurrence in members of the Asteraceae family.
Botanical Sources
The primary documented source of 12alpha-Hydroxygrandiflorenic acid is Wedelia chinensis (Osbeck.), a medicinal plant used in traditional medicine systems in Asia . This plant, also known as Chinese wedelia or Bhringraj, has been utilized for various therapeutic purposes in traditional medicine practices.
The compound belongs to a class of diterpenes that are produced through specialized metabolic pathways in plants, often serving ecological functions such as defense against herbivores or pathogens. The presence of this compound in Wedelia chinensis suggests it may contribute to the plant's documented medicinal properties.
Biological Activity and Research
Known Biological Activities
Based on the available search results, specific biological activities of 12alpha-Hydroxygrandiflorenic acid have not been extensively characterized. However, the compound has been referenced in research on kaurane-type diterpenoids from Wedelia chinensis .
It's important to note that kaurane diterpenoids as a class have been associated with various biological activities, including:
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Anti-inflammatory properties
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Antimicrobial effects
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Cytotoxicity against certain cancer cell lines
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Potential immunomodulatory effects
The presence of the hydroxyl group at C-12 likely modifies the biological activity profile compared to the parent compound grandiflorenic acid, potentially altering receptor binding properties or metabolic stability.
Research Context and Applications
The compound has been identified in phytochemical studies focused on characterizing the chemical constituents of Wedelia chinensis, as evidenced by the reference to the work of Cai et al. (2017) on kaurane-type diterpenoids from this plant species . This research context suggests interest in:
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Cataloging the chemical diversity of medicinal plants
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Identifying novel bioactive compounds with potential pharmaceutical applications
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Understanding structure-activity relationships among related diterpenoids
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Validating traditional medicinal uses of plants through identification of active constituents
The study of 12alpha-Hydroxygrandiflorenic acid contributes to the broader understanding of diterpenoid chemistry and may inform future drug discovery efforts targeting specific biological pathways.
For research purposes, the identification and quantification of 12alpha-Hydroxygrandiflorenic acid require specific analytical techniques and reference standards.
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